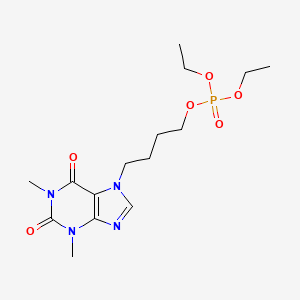
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a butyl diethyl phosphate group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate typically involves the reaction of 1,3-dimethyl-2,6-dioxopurine with butyl diethyl phosphate under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and heating the mixture under reflux for several hours . The reaction conditions, such as temperature and duration, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can result in a variety of substituted purine compounds.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate involves its interaction with specific molecular targets and pathways. It has been found to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and an inhibitor of phosphodiesterases (PDEs) 4B/7A . These interactions result in the modulation of pain and inflammatory responses, making it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share a similar purine ring structure and have been studied for their biological activities.
8-Alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These derivatives have shown significant analgesic and anti-inflammatory activities.
Uniqueness
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual role as a TRPA1 antagonist and PDE4/7 inhibitor sets it apart from other similar compounds, making it a valuable compound for further research and development .
Properties
CAS No. |
7495-23-0 |
|---|---|
Molecular Formula |
C15H25N4O6P |
Molecular Weight |
388.36 g/mol |
IUPAC Name |
4-(1,3-dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate |
InChI |
InChI=1S/C15H25N4O6P/c1-5-23-26(22,24-6-2)25-10-8-7-9-19-11-16-13-12(19)14(20)18(4)15(21)17(13)3/h11H,5-10H2,1-4H3 |
InChI Key |
SBHILEUOKHGWRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















